Methocarbamol-O-sulfate-d5 (sodium salt) is a stable isotopically labeled derivative of Methocarbamol-O-sulfate sodium salt, primarily utilized in biochemical and proteomics research. It has the molecular formula and a molecular weight of 348.32 g/mol. The compound is significant for its role in tracing metabolic pathways and studying biochemical interactions due to its isotopic labeling with deuterium, which allows for precise tracking in various analytical techniques.
Methocarbamol-O-sulfate-d5 is derived from Methocarbamol, a muscle relaxant commonly used for treating musculoskeletal pain. It is classified under the category of stable isotopes, specifically deuterated compounds, which are essential in various scientific applications, including pharmacokinetics and metabolic studies .
The synthesis of Methocarbamol-O-sulfate-d5 sodium salt involves several key steps:
The molecular structure of Methocarbamol-O-sulfate-d5 can be described as follows:
COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)[O-].[Na+]
This structure highlights the presence of a sulfate group attached to the carbamate moiety, which is crucial for its biological activity and chemical reactivity .
Methocarbamol-O-sulfate-d5 sodium salt can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and pharmaceuticals.
Methocarbamol-O-sulfate-d5 sodium salt functions similarly to its parent compound, Methocarbamol, acting as a central nervous system depressant and muscle relaxant. It achieves this by blocking spinal polysynaptic reflexes and reducing nerve transmission within spinal and supraspinal pathways. This mechanism does not directly affect muscle tissue but instead influences central nervous system pathways to alleviate muscle spasms.
Methocarbamol-O-sulfate-d5 sodium salt is employed across multiple scientific fields:
The unique isotopic labeling allows researchers to gain insights into complex biological processes and improve drug design methodologies .
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: